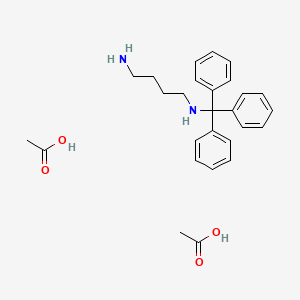

N-Trityl-1,4-butanediamine diacetate

Description

The exact mass of the compound this compound is 450.25185757 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;N'-tritylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2.2C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2*1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGJCDKSDHBKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746751 | |

| Record name | Acetic acid--N~1~-(triphenylmethyl)butane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325708-23-4 | |

| Record name | Acetic acid--N~1~-(triphenylmethyl)butane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Protected Diamine Scaffolds in Organic Synthesis

In the intricate field of organic synthesis, the construction of complex molecules often requires the selective modification of specific functional groups within a multifunctional compound. wiley.com Diamines, organic compounds containing two amino groups, are fundamental building blocks used in the synthesis of pharmaceuticals, polymers, and other advanced materials. chemimpex.comgoogle.com However, the presence of two reactive amino groups presents a significant challenge: reacting one amino group while leaving the second one unchanged. sigmaaldrich.com

This challenge is overcome through the use of protecting groups. A protecting group temporarily blocks one of the reactive sites, allowing a chemical reaction to be carried out selectively at the other site. wiley.com Mono-protected diamines, where one of the two amino groups is masked, are particularly versatile building blocks. sigmaaldrich.com They enable chemists to perform transformations on the free amine and then, in a subsequent step, remove the protecting group to reveal the second amine for further reactions. This strategy is crucial for controlling the sequence of reactions and preventing the formation of undesired byproducts, such as di-substituted products or polymers. sigmaaldrich.com The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable in high yield without affecting the rest of the molecule. wiley.com

N Trityl 1,4 Butanediamine Diacetate As a Versatile Synthetic Intermediate Building Block

N-Trityl-1,4-butanediamine diacetate is a prime example of a mono-protected diamine that serves as a versatile synthetic intermediate. The core structure consists of a 1,4-butanediamine (also known as putrescine) scaffold, where one of the primary amino groups is protected by a trityl group. google.com The diacetate formulation indicates the presence of acetic acid salts, which can improve the compound's stability and handling characteristics.

The key to its utility lies in the properties of the trityl group. The trityl group is large and sterically bulky, which provides excellent protection and can influence the stereochemistry of subsequent reactions. total-synthesis.com It is stable under many common synthetic conditions but can be easily removed under mild acidic conditions, ensuring that other sensitive functional groups in the molecule remain intact. total-synthesis.comcommonorganicchemistry.com This combination of stability and selective lability makes this compound a valuable building block for introducing a four-carbon diamine linker into target molecules during the synthesis of pharmaceuticals and other complex organic structures.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 325708-23-4 scbt.com |

| Molecular Formula | C23H26N2•2C2H4O2 scbt.com |

| Molecular Weight | 450.57 g/mol scbt.com |

| Synonyms | N-Trityltetramethylenediamine diacetate, N-Trityl-1,4-diaminobutane diacetate molbase.com |

Historical Context of Trityl Protection in Amine Chemistry

Conventional Solution-Phase Synthetic Routes to N-Trityl-1,4-butanediamine

The creation of N-Trityl-1,4-butanediamine in solution primarily revolves around controlling the reaction between 1,4-butanediamine and a tritylating agent to achieve mono-substitution.

Direct Tritylation Strategies for 1,4-butanediamine

Direct tritylation is a common method for introducing the bulky trityl (triphenylmethyl) protecting group onto an amine. organic-chemistry.org In the case of symmetrical diamines like 1,4-butanediamine, achieving selective mono-tritylation over di-tritylation presents a challenge. The strategy typically involves reacting 1,4-butanediamine with trityl chloride. To favor the formation of the mono-protected product, a large excess of the diamine is often used. This statistical approach ensures that the tritylating agent is more likely to encounter an unprotected diamine molecule rather than a mono-protected one. The reaction is typically performed in a suitable solvent, and reaction conditions such as temperature and reaction time are carefully controlled to optimize the yield of the desired N-Trityl-1,4-butanediamine. However, separation of the mono-protected product from the unreacted diamine and the di-protected byproduct can be complex.

Solid-Phase Synthesis Approaches Utilizing Trityl Linkers for Diamine Immobilization

Solid-phase synthesis is a powerful technique, particularly in the creation of peptide and small molecule libraries. ucdavis.edu Trityl-based linkers, such as 2-chlorotrityl chloride resin, are frequently used to immobilize molecules onto a solid support. This approach is also applicable to diamines.

In this context, a diamine like 1,4-butanediamine can be attached to the trityl resin via one of its amino groups. This immobilization effectively protects one end of the diamine while leaving the other amino group free for subsequent reactions. This method is advantageous as it simplifies purification; excess reagents and byproducts are simply washed away from the resin-bound compound. After the desired chemical modifications are made to the free amino group, the final product can be cleaved from the resin under mildly acidic conditions, which is a characteristic feature of trityl linkers. nih.gov This strategy has been employed in the synthesis of complex molecules, including bicyclic depsipeptides, where a symmetrical linker system was used to attach two cysteine units, followed by sequential reactions. sigmaaldrich.com

Green Chemistry and Sustainable Synthesis Considerations for 1,4-butanediamine Precursors

The industrial production of 1,4-butanediamine, also known as putrescine, has traditionally relied on petrochemically-derived feedstocks through processes like the hydrogenation of succinonitrile. wikipedia.orgmdpi.com These methods often require harsh reaction conditions and non-renewable materials. mdpi.com Consequently, there is a growing interest in developing more sustainable and environmentally friendly "green" synthetic routes. This includes exploring biocatalysis and fermentation, which use renewable resources and operate under milder conditions. Research into the synthesis of bio-based diamines from renewable feedstocks like terpenes is also an emerging area. researchgate.net

Biotransformation Pathways for 1,4-butanediamine Production

Biotechnological production of 1,4-butanediamine from renewable feedstocks is a promising alternative to chemical synthesis. nih.gov This approach utilizes metabolically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to convert sugars into putrescine. nih.govacs.orgmdpi.com

Two primary natural pathways for putrescine synthesis are often targeted for engineering:

Arginine Decarboxylase (ADC) Pathway : Arginine is converted to agmatine (B1664431) by arginine decarboxylase (ADC), and agmatine is then transformed into putrescine. wikipedia.org

Ornithine Decarboxylase (ODC) Pathway : Ornithine is directly converted to putrescine by the enzyme ornithine decarboxylase (ODC). wikipedia.orgwipo.int

Metabolic engineering strategies focus on enhancing the flux through these pathways. This includes overexpressing key enzymes like ODC or ADC, deleting genes involved in competing metabolic pathways to increase precursor availability, and knocking out genes responsible for putrescine degradation. nih.govmdpi.comacs.org For instance, researchers have developed engineered E. coli strains capable of producing up to 24.2 g/L of putrescine. nih.gov Similarly, engineered C. glutamicum has achieved titers as high as 41.5 g/L from glucose through extensive metabolic modifications, including the optimization of enzyme expression and the elimination of byproduct formation. acs.orgacs.org These biotransformation routes represent a significant step towards the sustainable and green production of this important chemical building block. mdpi.com

| Microorganism | Key Engineering Strategy | Substrate | Titer (g/L) | Yield (g/g substrate) | Reference |

| Escherichia coli | Inactivate degradation, amplify ODC, overexpress ornithine biosynthesis genes. nih.gov | Glucose | 24.2 | 0.168 | nih.gov |

| Corynebacterium glutamicum | Systems metabolic engineering, enhance glycolysis, reduce byproduct formation. mdpi.com | Glucose | ~5.1 (58.1 mM) | 0.26 | mdpi.com |

| Corynebacterium crenatum | Introduce ADC pathway from E. coli, optimize enzyme expression, block degradation. acs.orgacs.org | Glucose | 41.5 | 0.18 | acs.orgacs.org |

Trityl Group Deprotection Mechanisms and Selective Cleavage

The trityl (triphenylmethyl, Tr) group is a bulky and acid-sensitive protecting group for primary amines. total-synthesis.com Its removal is a critical step in many synthetic pathways, and the conditions for its cleavage can be tailored to be compatible with other functional groups within a molecule.

The most common method for the deprotection of N-trityl amines is through acid catalysis. tubitak.gov.tr This process typically involves treating the N-trityl compound with a Brønsted acid. The mechanism proceeds through the initial protonation of the nitrogen atom, which is in equilibrium with the protonated form. This is followed by the cleavage of the carbon-nitrogen bond in a manner akin to an SN1 reaction, which generates a highly stable trityl cation. tubitak.gov.tr The stability of this cation is a key driving force for the reaction.

Common acids used for this purpose include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and formic acid. total-synthesis.comcommonorganicchemistry.com The rate of cleavage can be modulated by the concentration and strength of the acid. For instance, trityl ethers are cleaved rapidly even with dilute HCl solutions, whereas the cleavage of trityl amines can be controlled by adjusting the HCl concentration. nih.gov The choice of acid and reaction conditions allows for selective deprotection in the presence of other acid-labile groups. For example, using milder acids like acetic acid or formic acid can allow for the removal of the trityl group while leaving other protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, intact. total-synthesis.com

The highly reactive trityl cation that is formed during deprotection can potentially react with other nucleophiles present in the reaction mixture. To prevent these undesired side reactions, nucleophilic scavengers are often added. Common scavengers include triisopropylsilane (B1312306) (TIS) or 2-methyl-2-butene. total-synthesis.comnih.gov

Table 1: Common Reagents for Acid-Catalyzed Trityl Group Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | A strong acid, effective for rapid deprotection. commonorganicchemistry.com |

| Hydrochloric acid (HCl) | In a solvent such as methanol (B129727) or dioxane | Cleavage rate can be controlled by acid concentration. nih.gov |

| Formic acid | Cold (e.g., 3 minutes) | A milder option that can offer selectivity. total-synthesis.com |

While acid-catalyzed cleavage is prevalent, alternative methods for trityl group removal exist, offering different levels of selectivity and compatibility with various substrates.

Lewis Acid Catalysis: Lewis acids such as boron trifluoride (BF₃), zinc bromide (ZnBr₂), or magnesium bromide (MgBr₂) can facilitate the deprotection of trityl groups. total-synthesis.com The Lewis acid coordinates to the amine, weakening the C-N bond and promoting cleavage. total-synthesis.com

Reductive Deprotection: A room-temperature deprotection method involves the coupling of metal acid catalysis (e.g., HgX₂, where X is Cl or OAc) with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov Another reductive strategy employs lithium powder in the presence of a catalytic amount of naphthalene (B1677914) to achieve detritylation of N-tritylamines. organic-chemistry.org This method can be selective, leaving other groups like allyl or benzyl (B1604629) intact. organic-chemistry.org

Catalytic Transfer Hydrogenolysis: This method can also be employed for the removal of the trityl group under neutral conditions.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used to transfer an acid, such as HCl, into a nonpolar organic phase. phasetransfercatalysis.com The dehydrated acid in the organic solvent is highly reactive and can cleave labile trityl ethers at ambient temperatures. phasetransfercatalysis.com

Nucleophilic Reactivity of the Free Amine Moiety in N-Trityl-1,4-butanediamine

With one amine function protected by the bulky trityl group, the remaining free primary amine of N-trityl-1,4-butanediamine is available for a variety of nucleophilic reactions. This mono-protection strategy is crucial for achieving selective functionalization of the diamine. The free amine can readily participate in reactions such as acylation, alkylation, and conjugate additions.

The nucleophilicity of the free amine allows it to react with a wide range of electrophiles. This reactivity is central to its use as a synthetic building block. For instance, it can react with activated carboxylic acids, acid chlorides, or anhydrides to form amide bonds, or with alkyl halides to form secondary amines. The selective reaction at the free amine terminus is a key feature that enables the construction of more complex, asymmetrical molecules.

Formation of Amide Linkages and Conjugates

The free primary amine of N-trityl-1,4-butanediamine is readily acylated to form stable amide bonds. This reaction is fundamental for its use in constructing larger molecules, including peptidomimetics and various conjugates. nih.gov

The formation of an amide bond typically involves the reaction of the amine with a carboxylic acid that has been activated with a coupling reagent. masterorganicchemistry.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. masterorganicchemistry.com Alternatively, the amine can react directly with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. masterorganicchemistry.com

This reactivity is widely exploited in the synthesis of peptide-drug conjugates and other bioactive molecules. The butanediamine spacer can be used to link a targeting moiety to a therapeutic agent, and the trityl group can be removed at a later stage to reveal a reactive amine for further functionalization. The substitution of a labile amide bond in a peptide backbone with a stable mimetic, such as a 1,4-disubstituted 1,2,3-triazole, is a strategy to enhance peptide stability. nih.gov

Alkylation and Acylation Reactions

The free amine of N-trityl-1,4-butanediamine can undergo both alkylation and acylation reactions, further expanding its synthetic utility.

Alkylation: The reaction of the primary amine with an alkyl halide can lead to the formation of a secondary amine. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as reductive amination are often preferred. masterorganicchemistry.com This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.

Acylation: Acylation of the free amine is generally a more straightforward and high-yielding reaction. hacettepe.edu.tr It can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) to neutralize the acidic byproduct. hacettepe.edu.tr This reaction is a reliable method for introducing acyl groups onto the butanediamine scaffold. The selective mono-acylation of diamines can also be achieved in an aqueous medium. researchgate.net

Chelation and Complex Formation with Metal Ions

Diamine and polyamine ligands are well-known for their ability to form stable complexes with a variety of metal ions. ebsco.com The nitrogen atoms of the amine groups act as Lewis bases, donating their lone pair of electrons to a metal cation, which acts as a Lewis acid. youtube.com This interaction leads to the formation of a coordination complex, often with a ring-like structure known as a chelate. ebsco.com

While the trityl group in N-trityl-1,4-butanediamine may sterically hinder the complexation involving the protected nitrogen, the deprotected 1,4-butanediamine can act as a bidentate ligand, coordinating to a metal ion through both nitrogen atoms to form a stable seven-membered chelate ring. The stability of such complexes is influenced by factors including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. interchim.fr

Derivatives of 1,4-butanediamine have been used to create more elaborate chelating agents. For example, N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,4-butanediamine is a hexadentate ligand capable of forming stable complexes with various metal ions. nih.gov The ability of diamine-based ligands to form stable metal complexes is critical in various applications, including catalysis, medical imaging, and chelation therapy for metal poisoning. nih.govnih.govnih.gov

Table 2: Examples of Metal Ions Known to Form Complexes with Diamine Ligands

| Metal Ion | Coordination Properties |

|---|---|

| Copper(II) | Forms stable complexes with diamines. rsc.org |

| Nickel(II) | Readily forms complexes with diamines like ethylenediamine. rsc.org |

| Zinc(II) | Forms complexes with various nitrogen-containing ligands. nih.gov |

| Iron(III) | Can form stable chelates with polyaminocarboxylic acids. nih.gov |

Coordination Chemistry of 1,4-butanediamine Derivatives

Derivatives of 1,4-butanediamine are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The two primary amine groups can act as Lewis bases, donating their lone pair of electrons to a metal center. The four-carbon backbone allows for a degree of flexibility, enabling the formation of chelate rings with metal ions.

The coordinating ability of 1,4-butanediamine is significantly enhanced upon condensation with carbonyl compounds to form Schiff base ligands. tsijournals.com These Schiff base derivatives, containing imine (C=N) functionalities, can act as multidentate ligands, coordinating with metal ions through both the imine nitrogen and other donor atoms present in the carbonyl precursor. For instance, Schiff bases derived from salicylaldehyde (B1680747) and 1,4-butanediamine form N,N'-bis(salicylidene)-1,4-butanediamine, a tetradentate ligand that can coordinate to metal centers through the two imine nitrogens and the two phenolic oxygens. researchgate.net This class of ligands has been shown to form stable complexes with transition metals such as zinc, copper, cobalt, and nickel. tsijournals.comresearchgate.net

In the case of N-Trityl-1,4-butanediamine diacetate, the coordination behavior is expected to be significantly different from that of unsubstituted 1,4-butanediamine or its N,N'-disubstituted Schiff base derivatives. The presence of the exceedingly bulky trityl group on one of the nitrogen atoms introduces substantial steric hindrance. This steric bulk would likely prevent this nitrogen atom from participating in coordination to a metal center, especially in the formation of a chelate ring which requires a specific spatial arrangement.

Furthermore, in the diacetate salt form, both primary amine groups are protonated to form ammonium ions. This protonation neutralizes the nucleophilic character of the nitrogen atoms, rendering them unable to coordinate to a metal ion until they are deprotonated.

Therefore, for N-Trityl-1,4-butanediamine to act as a ligand, prior deprotonation is necessary. Following deprotonation, the coordination would likely occur exclusively through the sterically unencumbered primary amine, acting as a monodentate ligand. The formation of a bidentate chelate complex involving both nitrogen atoms is highly improbable due to the steric clash that would be imposed by the trityl group.

A summary of representative metal complexes formed with derivatives of 1,4-butanediamine is presented in the table below. It is important to note that these examples feature N-unsubstituted or symmetrically N,N'-disubstituted diamines, and their coordination behavior will differ from the sterically hindered N-Trityl-1,4-butanediamine.

| Ligand (Derived from 1,4-butanediamine) | Metal Ion(s) | Coordination Mode | Reference |

| N,N'-bis(salicylidene)-1,4-butanediamine | Zn(II) | Tetradentate (N2O2) | researchgate.net |

| N,N'-bis(salicylidene)-1,4-butanediamine | Cu(II), Ni(II) | Tetradentate (N2O2) | researchgate.net |

| N,N'-bis-1,3-benzodioxol-5-ylmethylene]butane-1,4-diamine | Co(II), Ni(II), Cu(II) | Bidentate (N2) |

This table showcases the coordination chemistry of various 1,4-butanediamine derivatives. The specific coordination behavior of this compound may differ due to steric hindrance from the trityl group.

Condensation Reactions with Carbonyl Compounds

The reaction of primary amines with carbonyl compounds such as aldehydes and ketones is a fundamental transformation in organic chemistry that leads to the formation of imines, commonly known as Schiff bases. youtube.comyoutube.com This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances its electrophilicity.

For a diamine like 1,4-butanediamine, condensation with two equivalents of a carbonyl compound can lead to the formation of a di-imine. This reaction is crucial for the synthesis of the Schiff base ligands discussed in the previous section.

The reactivity of this compound in condensation reactions with carbonyls is subject to both steric and electronic effects.

Steric Hindrance : The trityl group is one of the most sterically demanding protecting groups in organic synthesis. Its three phenyl rings create a bulky umbrella-like structure around the nitrogen atom it protects. This steric bulk severely restricts the ability of the trityl-substituted amine to act as a nucleophile and attack a carbonyl carbon. Consequently, condensation at the N-trityl end of the molecule is highly unlikely.

Electronic Effects and Salt Form : In the diacetate salt, the amine groups are protonated, existing as ammonium ions. This positive charge eliminates the nucleophilicity of the nitrogen atoms. For a condensation reaction to occur, the amine must be in its free, deprotonated form. Therefore, the reaction would require basic conditions or a preceding neutralization step to liberate the free amine.

Assuming the amine is deprotonated, the condensation reaction would be expected to occur selectively at the unsubstituted primary amine. The N-trityl protected amine would remain unreactive due to the overwhelming steric hindrance. The expected product of a condensation reaction between N-Trityl-1,4-butanediamine and a carbonyl compound would, therefore, be a mono-imine.

The general mechanism for Schiff base formation is outlined below:

| Step | Description |

| 1. | Nucleophilic attack of the primary amine on the carbonyl carbon. |

| 2. | Proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate. |

| 3. | Protonation of the hydroxyl group of the carbinolamine by an acid catalyst. |

| 4. | Elimination of a water molecule to form a protonated imine (iminium ion). |

| 5. | Deprotonation of the iminium ion to yield the final imine product. |

This table outlines the general mechanism for the formation of a Schiff base from a primary amine and a carbonyl compound. For N-Trityl-1,4-butanediamine, this reaction is expected to occur only at the unsubstituted amine terminus.

While no specific studies detailing the condensation reactions of this compound with carbonyl compounds are readily available, the established principles of steric hindrance and amine reactivity strongly suggest that any such reaction would proceed selectively at the less hindered, unprotected primary amine.

Advanced Spectroscopic and Analytical Characterization of N Trityl 1,4 Butanediamine Diacetate and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-Trityl-1,4-butanediamine diacetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework. Due to the absence of directly published experimental data for this compound, the following analysis is based on established chemical shift values for its constituent moieties: the N-trityl group, the 1,4-butanediamine backbone, and the acetate (B1210297) counter-ion.

Proton (1H) NMR Spectroscopic Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the trityl group, the methylene (B1212753) protons of the butanediamine chain, the amine protons, and the methyl protons of the diacetate counter-ions. The large trityl group significantly influences the chemical shifts of the adjacent methylene protons. The protons of the acetate counter-ions would likely appear as a sharp singlet.

Expected 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Trityl) | 7.20 - 7.50 | Multiplet | 15H |

| -CH2- (adjacent to NH-Trityl) | ~ 2.15 | Triplet | 2H |

| -NH- (Trityl) | Variable | Broad Singlet | 1H |

| -CH2- (adjacent to NH3+) | ~ 2.90 | Triplet | 2H |

| -NH3+ | Variable | Broad Singlet | 3H |

| Internal -CH2- | ~ 1.60 | Multiplet | 4H |

| Acetate (CH3) | ~ 1.90 | Singlet | 6H |

Carbon (13C) NMR Spectroscopic Analysis

The 13C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would be characterized by the signals from the quaternary and methine carbons of the trityl group, the methylene carbons of the butanediamine chain, and the carbonyl and methyl carbons of the acetate ions. The chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom.

Expected 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary (Trityl, C-Ar) | ~ 145.0 |

| Methine (Trityl, CH-Ar) | ~ 128.5, 128.0, 126.5 |

| Quaternary (Trityl, C-N) | ~ 70.0 |

| -CH2- (adjacent to NH-Trityl) | ~ 44.0 |

| -CH2- (adjacent to NH3+) | ~ 40.0 |

| Internal -CH2- | ~ 27.0 |

| Acetate (C=O) | ~ 175.0 |

| Acetate (CH3) | ~ 21.0 |

Advanced 2D NMR Techniques

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): A 1H-1H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the methylene protons of the 1,4-butanediamine chain, confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals. For example, the proton signal at ~2.15 ppm would show a correlation to the carbon signal at ~44.0 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]+, where M is N-Trityl-1,4-butanediamine. The diacetate salt would dissociate in solution prior to ionization.

A key fragmentation pathway for N-tritylated amines involves the cleavage of the C-N bond, leading to the formation of the highly stable trityl cation (Ph3C+), which would produce a characteristic and often base peak at m/z 243. Further fragmentation of the butanediamine portion would also be observed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF is another soft ionization technique, particularly useful for the analysis of a wide range of molecules. For this compound, MALDI-TOF MS would also be expected to show the protonated molecular ion of the free base. Similar to ESI-MS, a prominent peak corresponding to the trityl cation at m/z 243 would be a key indicator of the compound's structure. The choice of matrix is crucial in MALDI-MS to ensure efficient desorption and ionization while minimizing matrix-related interferences in the low mass region.

Predicted Mass Spectrometry Data for N-Trityl-1,4-butanediamine

| Ion | Predicted m/z |

| [M+H]+ | 331.22 |

| [Ph3C]+ | 243.12 |

| [M-Ph3C+H]+ | 88.09 |

Stable Isotope Labeling for Mechanistic Studies

Stable isotope labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways. nih.govacs.org In the context of this compound and its derivatives, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to trace the fate of atoms through chemical or biological transformations. acs.org

For instance, in studies involving diamine oxidase, an enzyme that catabolizes diamines like putrescine (1,4-butanediamine), stable isotope labeling has been instrumental. nih.gov By stereospecifically labeling the butanediamine backbone with deuterium, researchers can study the kinetic and solvent isotope effects of enzymatic reactions. nih.gov The analysis of these effects provides insights into the stereospecificity of bond cleavage and the nature of transition states in the catalytic cycle. nih.gov The combination of stable isotope-labeling with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the rapid acquisition and interpretation of data, which has promoted the greater use of these compounds in absorption, distribution, metabolism, and excretion (ADME) studies. acs.org

Table 1: Applications of Stable Isotope Labeling in Mechanistic Studies

| Application Area | Isotope Used | Information Gained |

|---|---|---|

| Enzyme Kinetics | ²H, ¹³C | Kinetic isotope effects, rate-determining steps |

| Metabolic Pathway Tracing | ¹³C, ¹⁵N | Identification of metabolites, pathway elucidation |

| Stereochemical Analysis | ²H | Probing stereospecificity of enzymatic reactions |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for monitoring the progress of reactions involving this compound. bas.bg A reverse-phase HPLC method is typically suitable for compounds bearing a bulky, hydrophobic trityl group. sielc.com

A common setup would involve a C18 stationary phase, which effectively retains the nonpolar trityl moiety. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The use of a buffer is important for maintaining the ionization state of the amine and acetate groups. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any impurities with varying polarities. Detection is commonly achieved using a UV detector, as the trityl group possesses a strong chromophore that absorbs in the UV region. nih.gov

Table 2: Representative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques

Spectroscopic techniques like IR and UV-Vis provide valuable information about the functional groups and electronic structure of this compound. sketchy.com

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. The presence of the N-H bond of the secondary amine would give rise to a stretching vibration in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching of the trityl group's phenyl rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the butane (B89635) chain would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The acetate counter-ion would exhibit a strong characteristic absorption for the carboxylate (COO⁻) group, typically around 1550-1610 cm⁻¹ (asymmetric stretch) and 1400-1450 cm⁻¹ (symmetric stretch).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. sketchy.com The dominant feature in the UV spectrum of this compound is the absorption due to the trityl group. nih.gov The triphenylmethyl chromophore typically displays multiple absorption bands in the UV region, usually between 220 nm and 180 nm. nih.gov The presence of the trityl cation, which can be formed under acidic conditions, results in a characteristic yellow color with absorption maxima at approximately 410 and 435 nm. researchgate.netresearchgate.net

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group / Moiety | Expected Absorption |

|---|---|---|

| IR Spectroscopy | N-H (amine) | ~3300-3500 cm⁻¹ |

| C-H (aromatic) | ~3000-3100 cm⁻¹ | |

| C-H (aliphatic) | ~2850-2960 cm⁻¹ | |

| C=C (aromatic) | ~1450-1600 cm⁻¹ | |

| COO⁻ (acetate) | ~1550-1610 cm⁻¹ and ~1400-1450 cm⁻¹ | |

| UV-Vis Spectroscopy | Trityl group | ~180-220 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. This analytical method provides a crucial verification of the compound's empirical and molecular formula. acgpubs.org The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula, C₂₃H₂₆N₂·2C₂H₄O₂ (or C₂₇H₃₄N₂O₄). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound (C₂₇H₃₄N₂O₄)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 27 | 324.297 | 71.96 |

| Hydrogen | H | 1.008 | 34 | 34.272 | 7.61 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.22 |

| Oxygen | O | 15.999 | 4 | 63.996 | 14.21 |

| Total | | | | 450.579 | 100.00 |

Computational and Theoretical Investigations of N Trityl 1,4 Butanediamine Diacetate

Molecular Conformation and Conformational Dynamics

Computational methods such as molecular mechanics (MM) and density functional theory (DFT) can be employed to explore the potential energy surface of the molecule and identify its stable conformers. rti.orgnih.gov For the 1,4-butanediamine moiety, a variety of staggered conformations are possible due to rotation around the C-C single bonds. Theoretical studies on unsubstituted 1,4-butanediamine have identified several stable conformers in the gas phase. researchgate.net However, the presence of the large trityl group in N-Trityl-1,4-butanediamine diacetate significantly alters this conformational preference.

The conformational dynamics can be investigated using molecular dynamics (MD) simulations. These simulations can provide insights into the flexibility of the butyl chain and the rotational behavior of the phenyl rings of the trityl group over time. The diacetate counterions will also influence the conformational preferences through electrostatic interactions and hydrogen bonding with the protonated amine groups.

| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~180° (anti) | 0.00 | Extended chain, minimal steric clash |

| B | ~60° (gauche) | 1.2 | Potential for weak hydrogen bonding |

| C | ~-60° (gauche) | 1.3 | Potential for weak hydrogen bonding |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using DFT methods, are instrumental in understanding the electronic structure and predicting the reactivity of this compound. These calculations can provide valuable information on orbital energies, charge distribution, and molecular electrostatic potential.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is expected to be localized on the electron-rich amine groups and the phenyl rings of the trityl group, while the LUMO is likely to be distributed over the aromatic system. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and study hyperconjugative interactions within the molecule. The nitrogen atoms of the diamine are expected to carry partial negative charges, while the attached hydrogen and carbon atoms will have partial positive charges. The trityl group, being electron-withdrawing, will influence the charge distribution on the substituted nitrogen atom.

Table 2: Calculated Electronic Properties of N-Trityl-1,4-butanediamine (Note: This table presents hypothetical data based on typical DFT calculations for similar organic molecules.)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

| NBO Charge on N1 (Trityl-substituted) | -0.45 e | B3LYP/6-31G(d) |

| NBO Charge on N2 (unsubstituted) | -0.85 e | B3LYP/6-31G(d) |

Simulation of Intermolecular Interactions and Supramolecular Self-Assembly Processes

The structure of this compound, with its charged amine groups and hydrophobic trityl moiety, suggests the potential for forming ordered supramolecular assemblies in solution. nih.gov The diacetate counterions play a crucial role in mediating intermolecular interactions through hydrogen bonding and electrostatic forces.

Molecular dynamics simulations can be employed to model the behavior of multiple this compound molecules in a solvent. These simulations can reveal how the molecules orient themselves with respect to each other and whether they form aggregates or other organized structures. The hydrophobic trityl groups are likely to aggregate to minimize contact with polar solvents, while the charged amine and acetate (B1210297) groups will interact favorably with the solvent and with each other.

The balance between the hydrophobic interactions of the trityl groups and the hydrophilic interactions of the ammonium (B1175870) acetate moieties will determine the nature of the self-assembled structures. These could range from simple dimers to more complex micellar or vesicular structures, depending on the concentration and the solvent environment. Understanding these self-assembly processes is crucial for applications where the controlled formation of nanostructures is desired. nih.gov

Protecting Group Stability and Reactivity Profiling

The trityl group is widely used as a protecting group for amines and alcohols due to its steric bulk and its lability under acidic conditions. total-synthesis.com Computational studies can provide a quantitative understanding of the stability of the N-trityl bond and the mechanism of its cleavage.

The stability of the trityl protecting group is directly related to the stability of the trityl cation that is formed upon its removal. nih.gov The presence of electron-donating or electron-withdrawing substituents on the phenyl rings can significantly affect the stability of this carbocation and, consequently, the ease of deprotection. nih.gov

Computational methods can be used to calculate the energy of the deprotection reaction, providing a theoretical measure of the protecting group's lability. The reaction mechanism can be elucidated by locating the transition state for the cleavage of the C-N bond. The role of the solvent and the acid catalyst in the deprotection process can also be modeled.

Table 3: Calculated Parameters for Trityl Group Lability (Note: This table contains hypothetical data based on computational studies of trityl-protected amines.)

| Parameter | Calculated Value | Significance |

| N-Trityl Bond Dissociation Energy | 75 kcal/mol | Indicates the strength of the bond in the gas phase. |

| Proton Affinity of the Nitrogen Atom | 220 kcal/mol | Relates to the ease of protonation, the first step in acid-catalyzed deprotection. |

| Energy of Trityl Cation Formation | Variable | Highly dependent on the solvent and the nature of the leaving group. |

Applications of N Trityl 1,4 Butanediamine Diacetate in Advanced Organic and Supramolecular Chemistry Research

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of the trityl group on the 1,4-butanediamine (putrescine) scaffold is central to its role as a versatile building block. nih.gov This bulky protecting group effectively masks one of the primary amine functionalities, leaving the other available for a wide range of chemical transformations. Once the desired modification is achieved at the free amine terminus, the trityl group can be selectively removed under mild acidic conditions, revealing a new reactive site for further elaboration. This capacity for controlled, stepwise synthesis is fundamental to its application in constructing complex molecular architectures. mdpi.com

Synthesis of Polyamine Derivatives and Analogs

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for numerous cellular functions, including cell growth and proliferation. nih.govresearchgate.net Consequently, synthetic polyamine analogs are of significant interest as potential therapeutic agents, particularly in oncology. nih.govnih.gov N-Trityl-1,4-butanediamine serves as a key starting material for creating these analogs.

Researchers utilize the free amine of N-trityl-1,4-butanediamine for chain extension reactions, often through alkylation or acylation followed by reduction, to build longer polyamine backbones. For example, it can be reacted with a suitably protected aminopropyl or aminobutyl donor to generate mono-protected spermidine or spermine derivatives. The trityl group ensures that the reaction occurs specifically at the desired nitrogen atom, preventing polymerization and the formation of complex product mixtures. This selective protection is crucial for synthesizing unsymmetrical polyamine analogs where different functionalities are installed at each end of the molecule.

| Precursor | Reaction Type | Product Class | Significance |

| N-Trityl-1,4-butanediamine | Alkylation | Asymmetric Polyamines | Allows for controlled, stepwise elongation of the polyamine chain. |

| N-Trityl-1,4-butanediamine | Acylation & Reduction | Substituted Polyamines | Introduces diverse functional groups for structure-activity relationship studies. |

| N-Trityl-1,4-butanediamine | Reductive Amination | Branched Polyamines | Creates complex architectures by reacting with dialdehydes or diketones. |

This table summarizes common synthetic strategies employing N-Trityl-1,4-butanediamine for the preparation of diverse polyamine analogs.

Preparation of Steroidal Dimers and Conjugates

Steroidal dimers, molecules in which two steroid units are connected by a linker, have shown promising biological activities, including potent anticancer effects. ias.ac.in The length and nature of the linker are critical for biological activity. The 1,4-diaminobutane (B46682) unit, derived from N-trityl-1,4-butanediamine, is an ideal linker component due to its flexibility and chemical accessibility.

In a typical synthetic strategy, a steroid derivative bearing a reactive group (e.g., a carboxylic acid or an alkyl halide) is coupled to the free amine of N-trityl-1,4-butanediamine. After this first coupling, the trityl group is removed, and the newly exposed amine is reacted with a second steroid molecule. This stepwise approach allows for the synthesis of both symmetric dimers (containing two identical steroid units) and asymmetric dimers (containing two different steroid units). nih.gov This methodology provides a powerful tool for creating libraries of steroidal dimers with varied linkers to optimize their therapeutic potential. imtm.czmdpi.com

Functionalization of Natural Products

The modification of natural products is a key strategy in drug discovery, aiming to improve their potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com The 1,4-diaminobutane moiety can be used as a linker to attach other molecules, such as targeting ligands or solubility-enhancing groups, to a natural product core. N-Trityl-1,4-butanediamine diacetate is an excellent reagent for this purpose, enabling the controlled introduction of a primary amine-terminated linker.

The process involves coupling the free amine of the building block to the natural product. Following deprotection of the trityl group, the terminal amine of the newly installed linker can be further functionalized. This strategy has been employed to create novel derivatives of complex natural products, providing access to compounds that would be difficult to synthesize by other means and enabling extensive structure-activity relationship (SAR) studies. nih.gov

Scaffold for Dendrimer and Glycoconjugate Synthesis

The bifunctional nature of 1,4-butanediamine makes it a suitable core molecule or building block for the construction of larger, highly branched macromolecules like dendrimers and for the multivalent display of ligands in glycoconjugates. mdpi.comresearchgate.net

Iterative Divergent Synthesis Strategies

Dendrimers are perfectly branched, monodisperse macromolecules with a central core from which successive layers or "generations" of branching units emanate. nih.govinstras.com In the divergent synthesis approach, the dendrimer is built outwards from the core. japsonline.com 1,4-Diaminobutane (DAB) is a common core molecule for the synthesis of poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) dendrimers, often referred to as DAB-dendrimers. mdpi.comcdnsciencepub.com

The synthesis begins by reacting both primary amines of the 1,4-diaminobutane core with a monomer unit, such as methyl acrylate, in a Michael addition reaction. This is followed by amidation with a diamine, like ethylenediamine, to complete the first generation (G1), which now displays a new layer of primary amine terminal groups. cdnsciencepub.com This two-step sequence is repeated iteratively to build higher generations (G2, G3, etc.), with the number of terminal groups doubling at each step. nih.gov The use of N-trityl-1,4-butanediamine allows for the synthesis of unsymmetrical or "dendronized" structures, where dendritic wedges are grown from only one side of the core before deprotection and further modification at the other side.

| Generation | No. of Surface Groups (DAB Core) | Molecular Weight (Approx. g/mol ) |

| G0 | 4 | 517 |

| G1 | 8 | 1,230 |

| G2 | 16 | 2,650 |

| G3 | 32 | 5,500 |

| G4 | 64 | 11,200 |

This interactive table shows the exponential growth in surface groups and molecular weight for PAMAM dendrimers using a 1,4-diaminobutane (DAB) core.

Design of Multivalent Architectures

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biological recognition, particularly in carbohydrate-protein interactions. nih.govnih.gov Synthetic multivalent molecules, which present multiple copies of a ligand on a single scaffold, are powerful tools for studying and interfering with these processes. researchgate.netmaynoothuniversity.ie

The 1,4-butanediamine structure provides a simple and effective scaffold for creating divalent ligands. Using N-trityl-1,4-butanediamine, two different or identical ligands (such as carbohydrates to form glycoconjugates) can be attached sequentially at either end of the four-carbon spacer. This allows for precise control over the distance and relative orientation of the ligands, which are critical parameters for optimizing binding avidity to biological targets. This strategy is employed to create high-affinity inhibitors for lectins or other carbohydrate-binding proteins, with applications in anti-adhesion therapy and diagnostics. researchgate.net

Engineering of Supramolecular Assemblies

The unique structural attributes of N-Trityl-1,4-butanediamine, particularly the bulky trityl group, have significant implications for its use in supramolecular chemistry and crystal engineering.

Construction of Porous Frameworks and Crystalline Materials

Furthermore, deprotection of the trityl group in situ or post-synthesis could unmask a reactive amine functionality within the pores of the material, allowing for post-synthetic modification. This approach is a key strategy for introducing specific functional groups into porous materials to tailor their properties for applications such as gas storage, catalysis, and sensing.

Exploration of Hydrogen Bonding and Molecular Packing

The trityl group plays a crucial role in directing the molecular packing in the solid state by acting as a "supramolecular protecting group". researchgate.net Its significant steric bulk can prevent the formation of typical hydrogen bonding networks that would otherwise be dominated by the amine functionalities. researchgate.net In the case of this compound, the protonated amine and the acetate (B1210297) counter-ions are expected to be the primary sites for hydrogen bonding.

The crystal structure would likely feature hydrogen bonds between the ammonium (B1175870) group (-NH3+) and the acetate anions (CH3COO-). However, the bulky trityl group would sterically hinder the approach of other molecules, leading to the formation of specific, often less dense, packing arrangements. This can result in the formation of inclusion compounds where solvent molecules or other small guests are incorporated into voids within the crystal lattice. researchgate.net The interplay between the strong ionic hydrogen bonds and the steric demands of the trityl group provides a fascinating platform for studying the principles of molecular recognition and crystal engineering. researchgate.net

| Interaction Type | Donor | Acceptor | Role of Trityl Group |

| Hydrogen Bonding | Ammonium (-NH3+) | Acetate (CH3COO-) | Steric hindrance, directing packing |

| van der Waals Forces | Phenyl rings of Trityl | Adjacent molecules | Space-filling, influencing packing density |

Development of Chemically Responsive Systems

The bifunctional nature of N-Trityl-1,4-butanediamine, with a protected and a free amine, makes it an excellent scaffold for the synthesis of chemically responsive systems.

Integration into Fluorescent Labeling Reagents

N-Trityl-1,4-butanediamine serves as a key intermediate in the synthesis of fluorescent labeling reagents. For instance, it has been utilized in the creation of a fluorescent boronic acid probe designed for the selective detection of sialylated glycans. In this application, the free amine of N-Trityl-1,4-diaminobutane is acylated with a molecule containing an azide (B81097) group. This azide functionality is then used for covalent attachment to a fluorophore via "click chemistry." The 1,4-butanediamine linker serves to spatially separate the fluorescent reporter from the recognition element, which is crucial for minimizing interference and optimizing the sensor's performance.

Components in "Click Chemistry" Applications

The compound is a valuable component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). As mentioned, the free amine of N-Trityl-1,4-diaminobutane can be readily functionalized with an azide group. This transforms the molecule into a versatile building block that can be "clicked" onto any molecule containing a terminal alkyne. The trityl-protected amine at the other end of the butane (B89635) linker remains available for subsequent deprotection and further functionalization. This modular approach allows for the efficient construction of complex molecular architectures, such as bioconjugates, dendrimers, and functionalized polymers.

Synthesis of an Azide-Functionalized Intermediate for Click Chemistry

| Reactant 1 | Reactant 2 | Product | Purpose |

|---|

Precursor in Organometallic Chemistry Research

While the direct use of this compound as a precursor in organometallic chemistry is not widely reported, its potential is significant. The deprotection of the trityl group yields 1,4-butanediamine, a classic bidentate ligand in coordination chemistry. The trityl-protected form allows for the synthesis of monofunctionalized 1,4-butanediamine derivatives. These derivatives can then be used to synthesize ligands with specific electronic and steric properties.

For example, the free amine could be reacted with a phosphine-containing electrophile to generate a mixed-donor P,N-ligand after deprotection of the trityl group. Such ligands are of great interest in homogeneous catalysis. The trityl group's role is to enable the selective synthesis of unsymmetrically substituted diamine ligands, which can be challenging to prepare by other means.

Synthesis of Metal-Diamine Complexes

The primary role of N-Trityl-1,4-butanediamine in the synthesis of metal-diamine complexes is that of a protected precursor. The trityl (triphenylmethyl) group is a sterically hindered and acid-labile protecting group for primary amines. This protection allows for selective functionalization of the free amine group of the 1,4-butanediamine moiety. Once the desired modifications are achieved, the trityl group can be removed under mild acidic conditions to reveal the second primary amine, which can then participate in metal coordination.

This stepwise approach is crucial for the synthesis of asymmetric metal complexes where different functionalities are desired at either end of the diamine linker. The resulting N-substituted 1,4-butanediamine ligand can then chelate to a metal center through its two nitrogen donor atoms, forming a stable complex.

Research Findings:

While direct studies detailing the use of this compound for the synthesis of specific metal complexes are not extensively documented in publicly available literature, the principles of using mono-protected diamines are well-established in coordination chemistry. For instance, after deprotection of the trityl group, the resulting substituted 1,4-butanediamine can be reacted with various metal salts to form complexes. The coordination geometry and properties of these complexes are influenced by the nature of the metal ion and the substituents on the diamine ligand.

Research on related 1,4-butanediamine derivatives, such as Schiff base ligands, has shown their ability to form stable complexes with a variety of transition metals, including Cr(III), Mn(II), and Fe(III). nih.gov These complexes often exhibit interesting magnetic and electronic properties. The 1,4-butanediamine backbone provides flexibility, allowing the ligand to adopt a suitable conformation for chelation.

Table 1: Potential Metal Complexes with 1,4-Butanediamine Derivatives

| Metal Ion | Typical Coordination Geometry | Potential Research Interest |

| Copper(II) | Square Planar, Octahedral | Catalysis, Bioinorganic Chemistry |

| Nickel(II) | Square Planar, Octahedral | Magnetic Materials, Catalysis |

| Zinc(II) | Tetrahedral | Fluorescent Sensors, Enzyme Mimics |

| Cobalt(II)/(III) | Tetrahedral, Octahedral | Redox Chemistry, Oxygen Carriers |

| Platinum(II) | Square Planar | Anticancer Agents, Materials Science |

| Palladium(II) | Square Planar | Cross-Coupling Catalysis |

This table illustrates the potential for forming a diverse range of metal complexes with functionalized 1,4-butanediamine ligands derived from N-Trityl-1,4-butanediamine.

Utility in Combinatorial Chemistry and Library Synthesis

In the realm of drug discovery and materials science, combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library. routledge.com Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built step-by-step on a solid support, such as a resin bead. walshmedicalmedia.com

This compound is a valuable building block in this context. The trityl-protected amine can be anchored to a solid support, leaving the free amine available for reaction with a variety of building blocks. Alternatively, the free amine can be reacted with a molecule already on the solid support. The trityl group's stability to many reaction conditions used in peptide synthesis and other solid-phase methodologies, coupled with its ease of removal under specific acidic conditions, makes it an excellent orthogonal protecting group. sigmaaldrich.com

Detailed Research Findings:

The use of mono-protected diamines is a common strategy in the construction of combinatorial libraries. By incorporating N-Trityl-1,4-butanediamine, a flexible four-carbon linker with a reactive amine at its terminus can be introduced into the library members. This allows for the subsequent addition of a wide range of chemical moieties, leading to a high degree of molecular diversity.

The general workflow for utilizing a mono-tritylated diamine in a solid-phase library synthesis can be outlined as follows:

Attachment: The building block is attached to a solid support resin.

Deprotection: A protecting group on the resin-bound molecule is removed.

Coupling: The free amine of N-Trityl-1,4-butanediamine is coupled to the resin-bound molecule.

Trityl Deprotection: The trityl group is selectively removed, exposing a new primary amine.

Diversification: This newly exposed amine is then reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates).

Cleavage: The final compounds are cleaved from the solid support for screening and analysis.

This strategy allows for the systematic and rapid generation of thousands of compounds, each with a unique combination of building blocks, all sharing a common 1,4-butanediamine linker.

Table 2: Role of N-Trityl-1,4-butanediamine in Solid-Phase Library Synthesis

| Synthesis Step | Description | Key Feature of N-Trityl-1,4-butanediamine |

| Incorporation | The mono-protected diamine is added as a building block to the growing molecule on the solid support. | The free amine provides a reactive site for coupling. |

| Orthogonal Protection | The trityl group remains intact during subsequent reactions on other parts of the molecule. | The trityl group is stable to conditions used for the removal of other protecting groups like Fmoc or Boc. |

| Linker Elongation | After incorporation, the trityl group is removed to allow for further chain extension or diversification at that position. | Provides a flexible four-carbon spacer within the molecular structure. |

| Final Product | The 1,4-butanediamine moiety becomes an integral part of the final library of compounds. | Contributes to the overall physicochemical properties of the library members. |

The application of such building blocks is crucial for creating libraries of peptidomimetics, small molecules, and other compounds of interest for high-throughput screening in drug discovery and other fields.

Future Directions and Emerging Research Avenues for N Trityl 1,4 Butanediamine Diacetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The mono-protected nature of N-Trityl-1,4-butanediamine diacetate makes it an ideal candidate for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when dealing with sequential reactions.

Future research will likely focus on immobilizing N-Trityl-1,4-butanediamine onto a solid support or using it as a soluble component in a multi-step flow reactor system. In such a setup, the free amine can be selectively functionalized, for example, through acylation or alkylation. The subsequent reaction stream could then be directed into a new reactor zone containing an acidic reagent to cleave the trityl group, exposing the second primary amine for further transformation. This seamless, multi-step synthesis in a closed system can significantly reduce manual handling, improve reproducibility, and allow for the rapid generation of a library of complex polyamine derivatives. The bulky and hydrophobic nature of the trityl group can also facilitate purification, as its cleavage dramatically changes the polarity of the resulting product. total-synthesis.com

The dimethoxytrityl (DMTr) variant of the protecting group is already widely used in the automated solid-phase synthesis of nucleotides due to its enhanced acid lability, allowing for very rapid deprotection cycles. total-synthesis.com Future work could develop flow protocols specifically optimized for the trityl group on diamines, exploring a range of acidic conditions compatible with other functional groups in the molecule.

Development of Novel Protecting Group Strategies for Diamines

The synthesis of complex molecules containing multiple amine functionalities relies heavily on orthogonal protecting group strategies, where one group can be removed selectively without affecting others. jocpr.comthieme-connect.de N-Trityl-1,4-butanediamine serves as a foundational element for exploring such strategies. The trityl group is a member of the acid-labile class of protecting groups. total-synthesis.com Research can build upon this by protecting the second, free amine of N-Trityl-1,4-butanediamine with a group from a different orthogonal set.

This creates a heterobifunctional building block where each amine can be deprotected and functionalized in a specific, predetermined order. For instance, the free amine could be protected with a base-labile group like Fmoc, a group removable by hydrogenolysis such as Cbz, or a fluoride-labile silyl (B83357) carbamate. thieme-connect.deresearchgate.net This approach enables the stepwise construction of unsymmetrical polyamine conjugates, which are valuable in medicinal chemistry and materials science. nih.gov

The development of new trityl-type protecting groups with tuned lability is another promising avenue. acgpubs.org By modifying the phenyl rings of the trityl group with electron-donating or withdrawing substituents, the acidity required for deprotection can be finely controlled, expanding the range of compatible orthogonal partners. total-synthesis.comacgpubs.org

| Protecting Group 1 (Existing) | Protecting Group 2 (Proposed Partner) | Deprotection Condition (Group 1) | Deprotection Condition (Group 2) | Orthogonality Principle |

|---|---|---|---|---|

| Trityl (Trt) | Fmoc (9-Fluorenylmethoxycarbonyl) | Mild Acid (e.g., TFA, Acetic Acid) total-synthesis.com | Base (e.g., Piperidine) thieme-connect.de | Acid vs. Base Labile |

| Trityl (Trt) | Cbz (Carboxybenzyl) | Mild Acid (e.g., TFA, Acetic Acid) total-synthesis.com | Hydrogenolysis (e.g., H₂, Pd/C) | Acid vs. Reductive Cleavage |

| Trityl (Trt) | Alloc (Allyloxycarbonyl) | Mild Acid (e.g., TFA, Acetic Acid) total-synthesis.com | Pd(0) Catalysis | Acid vs. Transition Metal Catalysis |

| Trityl (Trt) | Boc (tert-Butyloxycarbonyl) | Very Mild Acid (requires MMT/DMTr variant) total-synthesis.com | Stronger Acid (e.g., TFA) frontiersin.org | Differential Acid Lability |

Exploration in Advanced Materials Science Applications

Polyamines are integral components in the construction of advanced functional materials due to their ability to form hydrogen bonds and electrostatic interactions. nih.govwikipedia.org this compound is a promising monomer for the synthesis of novel polymers and supramolecular assemblies.

Future research can utilize this compound as a starting point for creating functionalized polymers. The free amine can be used as an initiation site for polymerization or be reacted with other monomers to be incorporated into a polymer backbone. For example, reaction with diisocyanates or diacyl chlorides could yield polyureas or polyamides, respectively. Following polymerization, the trityl groups along the polymer chain can be removed to expose a high density of primary amine functionalities. These amines can then be used for cross-linking, for chelating metal ions, or for conjugating biomolecules, leading to materials with applications in catalysis, water purification, and biomedicine.

In supramolecular chemistry, the directed self-assembly of small molecules into larger, ordered structures is a key goal. youtube.com The unique combination of a bulky, hydrophobic trityl head and a flexible, hydrophilic amine tail makes N-Trityl-1,4-butanediamine an interesting candidate for designing self-assembling systems. After functionalizing the free amine with a complementary recognition unit, these molecules could form well-defined nanostructures like micelles, fibers, or vesicles in solution, driven by a combination of hydrogen bonding, π–π stacking, and hydrophobic interactions. Such materials could find use in drug delivery and the development of "smart" gels or coatings.

Interdisciplinary Research with Biological Systems as Chemical Probes

Polyamines like 1,4-butanediamine (putrescine) are ubiquitous in living organisms and play critical roles in cell growth, differentiation, and DNA stabilization. nih.govplos.org Dysregulation of polyamine metabolism is linked to diseases like cancer, making the polyamine transport system a potential therapeutic target. nih.gov this compound provides a versatile scaffold for the construction of chemical probes to study these biological processes.

The free primary amine is a convenient attachment point for various reporter tags. By conjugating a fluorescent dye, a biotin (B1667282) affinity tag, or a radionuclide chelator, researchers can create molecular probes to visualize and track the uptake and distribution of polyamine analogues in cells. nih.gov The trityl group itself, being large and lipophilic, may influence the interaction of the probe with cell membranes or the polyamine transport system, providing a tool to investigate the structural requirements for transport. nih.gov

Furthermore, after deprotection, the newly exposed amine can be used to attach bioactive molecules, creating polyamine-drug conjugates. This strategy could be used to target drugs to cancer cells that exhibit high polyamine uptake. nih.gov The development of such targeted delivery systems represents a significant area of future interdisciplinary research, combining organic synthesis with cell biology and pharmacology.

| Reporter Tag Class | Specific Example | Research Application |

|---|---|---|

| Fluorescent Dye | Fluorescein isothiocyanate (FITC) | Visualize cellular uptake and localization via fluorescence microscopy. |

| Affinity Tag | Biotin | Isolate and identify binding partners (e.g., transport proteins) via pull-down assays. |

| Photo-crosslinker | Benzophenone | Covalently trap and identify interacting proteins upon UV irradiation. |

| Radionuclide Chelator | DOTA | Enable in vivo imaging of probe distribution using Positron Emission Tomography (PET). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.